molecular formula C20H27N7O B12378513 Csf1R-IN-19

Csf1R-IN-19

Cat. No.: B12378513
M. Wt: 381.5 g/mol
InChI Key: SGBVBNUOCJZZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Csf1R-IN-19 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

Csf1R-IN-19 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Csf1R-IN-19 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CSF1R in various cellular processes. In biology, it is used to investigate the function of myeloid cells and their involvement in immune responses. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders . In industry, it may be used in the development of new drugs and therapeutic strategies .

Comparison with Similar Compounds

Csf1R-IN-19 is one of several compounds that target the CSF1R receptor. Other similar compounds include pexidartinib, vimseltinib, and emactuzumab . These compounds also inhibit CSF1R activation and have shown promise in the treatment of various diseases. this compound may have unique properties, such as higher selectivity or potency, which could make it a more effective therapeutic agent in certain contexts .

Properties

Molecular Formula

C20H27N7O

Molecular Weight

381.5 g/mol

IUPAC Name

4-[4-[(6-cyclohexyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)amino]pyrazol-1-yl]cyclohexan-1-ol

InChI

InChI=1S/C20H27N7O/c28-17-8-6-16(7-9-17)26-11-15(10-22-26)24-19-20-21-13-23-27(20)12-18(25-19)14-4-2-1-3-5-14/h10-14,16-17,28H,1-9H2,(H,24,25)

InChI Key

SGBVBNUOCJZZDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN3C(=NC=N3)C(=N2)NC4=CN(N=C4)C5CCC(CC5)O

Origin of Product

United States

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